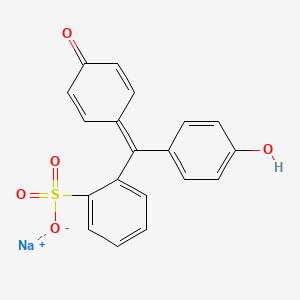

Phenolsulfonephthalein sodium

概要

説明

Phenolsulfonephthalein sodium, also known as phenol red sodium salt, is a water-soluble anionic fluorescent dye. It is commonly used as a pH indicator in various scientific applications, including cell culture and diagnostic assays. The compound changes color from yellow at a pH of 6.4 or below to red at a pH of 8.2 and above .

準備方法

Phenolsulfonephthalein sodium can be synthesized through the sulfonation of phenolphthalein. The reaction involves treating phenolphthalein with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The compound is slightly soluble in water and alcohol but readily soluble in aqueous alkali hydroxides or carbonates, forming a red-colored solution .

化学反応の分析

Phenolsulfonephthalein sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The compound can undergo electrophilic substitution reactions, such as fluorination, to introduce different functional groups.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and fluorine gas. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Phenolsulfonephthalein sodium has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator in various chemical assays and experiments.

Biology: The compound is used in cell culture media to monitor pH changes and as a marker for cell viability.

Medicine: It is used in diagnostic assays to measure kidney function by determining the excretion rate of the compound in urine

作用機序

Phenolsulfonephthalein sodium exerts its effects primarily through its ability to change color in response to pH changes. This property makes it useful as a pH indicator in various applications. The compound interacts with hydrogen ions, leading to a shift in its absorption spectrum and resulting in a visible color change .

類似化合物との比較

Phenolsulfonephthalein sodium is similar to other pH indicators such as bromothymol blue and methyl red. it is unique in its specific pH transition range and its use in cell culture applications. Other similar compounds include:

Bromothymol blue: Used as a pH indicator with a transition range of 6.0 to 7.6.

Methyl red: Used as a pH indicator with a transition range of 4.4 to 6.2

This compound stands out due to its specific pH range and its application in both biological and industrial settings.

生物活性

Phenolsulfonephthalein sodium, commonly known as phenol red, is a synthetic dye widely used as a pH indicator in various biological applications. Its chemical structure and properties make it a valuable tool in cell biology, particularly in tissue culture. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C₁₉H₁₃NaO₅S

- Molecular Weight : 376.36 g/mol

- CAS Number : 34487-61-1

- Solubility : Soluble in water; exhibits color changes from yellow at pH 6.8 to red at pH 8.2.

Phenol red exists in different ionic forms depending on the pH, transitioning from a zwitterionic state to negatively charged ions as the pH increases. This property is crucial for its function as a pH indicator in biological systems .

Phenol red has been shown to interact with estrogen receptors, particularly in MCF-7 human breast cancer cells. At concentrations typically found in culture media (15-45 μM), phenol red can stimulate cell proliferation in estrogen receptor-positive cells but does not affect estrogen receptor-negative cells like MDA-MB-231 . This estrogenic activity raises concerns regarding its use in experiments involving estrogen-responsive cells, as it may confound results by mimicking estrogen's effects .

Biological Applications

1. Cell Culture Indicator

- Phenol red is primarily used as a pH indicator in cell culture media. Its color change provides a visual cue for monitoring cell health and contamination levels.

- It aids in detecting changes in metabolic activity through alterations in pH caused by cellular respiration or contamination .

2. Kidney Function Testing

- Historically, phenol red was utilized in the phenolsulfonphthalein test to assess kidney function by measuring its excretion rate in urine . Although this application is now obsolete, it highlights the compound's biological relevance.

3. Research on Oxidative Stress

- Recent studies have indicated that phenol red can generate oxidative stress within physiological systems. It has been implicated in the production of free radicals, which may contribute to cellular damage and disease processes .

Table 1: Summary of Key Research Findings on this compound

Safety and Toxicological Concerns

Long-term exposure to phenol red has raised safety concerns due to its potential mutagenic effects and contribution to oxidative stress. In animal studies, it has been associated with increased incidences of tumors and chromosomal aberrations at certain dosages . Furthermore, allergic reactions have been documented among individuals using phenolphthalein-related compounds.

特性

IUPAC Name |

sodium;2-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24;/h1-12,20H,(H,22,23,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFZWTMVVUVHLM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34487-61-1 | |

| Record name | PHENOLSULFONEPHTHALEIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50J9732WBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。